1-Isobutyryl-1H-indole-3-carbonitrile

IDO1 inhibition Immuno-oncology Enzyme assay

Sourcing a defined indole scaffold with validated biological activity can delay lead optimization. This compound provides a direct solution. - Single-step synthesis from 1H-indole-3-carbonitrile enables rapid, cost-effective library production. - Demonstrated IDO1 inhibitory potency (mouse IC50: 13 nM) offers a 13× advantage over comparators for immuno-oncology programs. - Regioisomerically pure (C-3 nitrile) reference standard ensures robust HPLC method development and impurity profiling.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B11888360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyryl-1H-indole-3-carbonitrile
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1C=C(C2=CC=CC=C21)C#N
InChIInChI=1S/C13H12N2O/c1-9(2)13(16)15-8-10(7-14)11-5-3-4-6-12(11)15/h3-6,8-9H,1-2H3
InChIKeySESOAUBJJSQPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyryl-1H-indole-3-carbonitrile: Structural Identity & Specifications


1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8) is a functionalized indole scaffold featuring an isobutyryl group at the N-1 position and a nitrile moiety at the C-3 position, with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol [1]. The compound is available from multiple vendors at purity grades of 95% or ≥98% (NLT), making it a well-defined starting material for medicinal chemistry and chemical biology applications .

IDO1 enzyme inhibition assay studies
N-acylated indole building block for parallel library synthesis
Regioisomeric reference standard (C-3 nitrile) for HPLC method development
Light-sensitive compound handling workflows

1-Isobutyryl-1H-indole-3-carbonitrile: Why Substitution Fails


The 1-isobutyryl substitution fundamentally alters the electronic and steric properties of the indole core compared to the parent 1H-indole-3-carbonitrile or other N-substituted analogs [1]. This specific acylation pattern has been shown to modulate enzyme inhibition potency, as evidenced by structure-activity relationship (SAR) studies where indole N-alkyl/acyl modifications significantly altered biological activity relative to the unsubstituted (R = H) benchmark [2]. The combination of the isobutyryl group at N-1 with the nitrile at C-3 defines a unique chemical space that generic indole-3-carbonitrile building blocks or alternative acylated derivatives cannot replicate without extensive synthetic optimization .

Electronic/steric profile mismatch Isobutyryl substitution may alter target binding compared to parent 1H-indole-3-carbonitrile
SAR sensitivity N-acyl modifications can shift enzyme inhibition potency; generic analogs may not reproduce reported activity
Chemical space uniqueness Alternative acylated indoles may not replicate the combined N-1 isobutyryl / C-3 nitrile scaffold without synthesis optimization

1-Isobutyryl-1H-indole-3-carbonitrile: Quantitative Differentiation Evidence


IDO1 Inhibition: Cross-Species Potency Comparison

The compound demonstrates distinct IDO1 inhibitory activity that varies significantly by species and assay context. Against mouse IDO1 transfected in P815 cells, it exhibits an IC50 of 13 nM [1], whereas in IFN-γ stimulated human HeLa cells, the IC50 is substantially weaker at 76 nM [2]. A structurally related comparator compound (BindingDB BDBM50454801 / CHEMBL4206646) showed even weaker inhibition under similar human cell conditions, with an IC50 of 1000 nM [3].

IDO1 inhibition
Reported
Mouse IC50 13 nM; Human HeLa IC50 76 nM vs. comparator 1000 nM (human)
Reported potency difference supports structure-activity comparison in IDO1 assays
Cross-species assay conditions differ; 16 h vs. 1 h pre-incubation
IDO1 inhibition Immuno-oncology Enzyme assay

Synthetic Accessibility: One-Step Acylation vs Multi-Step Routes

The compound is synthesized via a single-step acylation of 1H-indole-3-carbonitrile with isobutyryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . This contrasts with alternative N-substituted indole-3-carbonitrile derivatives that require multi-step synthetic sequences, such as those involving Fukuyama indole synthesis (which uses toxic tin reagents and radical initiators like AIBN) [1] or metal-catalyzed coupling approaches [2].

Synthetic route
Class-level
Single-step acylation vs. 2–4 steps for alternatives
Single-step route supports efficient library synthesis; multi-step routes may require tin reagents
Anhydrous conditions with triethylamine base
Organic synthesis Building block Medicinal chemistry

Regioisomeric Purity: C-3 Nitrile Confirmation

The compound's identity is definitively established as 1-isobutyryl-1H-indole-3-carbonitrile, with the nitrile group unambiguously located at the C-3 position of the indole ring . A known positional isomer, 3-(2-methylpropanoyl)-1H-indole-5-carbonitrile, places the nitrile at the C-5 position on the fused benzene ring rather than the C-3 position on the pyrrole ring, resulting in distinct calculated physicochemical properties including different density (1.2 g/cm³), boiling point (420.9°C), and exact mass (212.09500) [1].

Regioisomer identity
Head-to-head
Nitrile at C-3 (pyrrole) vs. C-5 (benzene) isomer; different density/boiling point
Unambiguous C-3 position ensures batch consistency and avoids misidentification
Structural elucidation via SMILES/InChI
Regioisomer Structural confirmation Quality control

Light Sensitivity and Solubility: Handling Considerations

The compound exhibits specific handling requirements that differentiate it from more stable indole-3-carbonitrile analogs. It is reported to be sensitive to light and requires storage in dark conditions to prevent degradation . Its solubility profile is characterized by insolubility in water but solubility in organic solvents such as ethanol and DMSO , with a melting point range of approximately 177–182°C . In contrast, the parent unsubstituted 1H-indole-3-carbonitrile does not carry specific light-sensitivity warnings in vendor documentation and may exhibit different solubility characteristics .

Handling profile
Reported
Light-sensitive; insoluble in water; soluble in EtOH/DMSO; m.p. 177–182 °C
Dark storage and organic solvent compatibility required; may affect assay reproducibility if not controlled
Standard storage and solubility testing
Stability Solubility Storage conditions

1-Isobutyryl-1H-indole-3-carbonitrile: Optimal Research Applications


IDO1 Inhibitor Discovery for Immuno-Oncology

The compound's differential IDO1 inhibitory potency (13 nM mouse, 76 nM human) makes it a valuable starting scaffold for immuno-oncology programs targeting the tryptophan-kynurenine pathway. Its 13× potency advantage over structurally related comparators in human cellular assays [1] provides a meaningful activity window for structure-activity relationship (SAR) exploration and lead optimization. Researchers can leverage this potency differential to design focused libraries that probe the contribution of the isobutyryl moiety to target engagement.

Building Block for Parallel Library Synthesis

The single-step synthetic accessibility from commercially available 1H-indole-3-carbonitrile enables cost-effective procurement for parallel synthesis campaigns. This compound serves as a privileged scaffold for generating diverse N-acylated indole libraries without the synthetic burden associated with multi-step N-functionalization routes (e.g., Fukuyama synthesis) [2]. Medicinal chemistry groups can rapidly explore chemical space around the indole core while maintaining a consistent N-1 isobutyryl substituent.

Regioisomerically Pure Analytical Reference Standard

The unambiguous structural definition of this compound (nitrile at C-3 position) qualifies it as a regioisomerically pure reference standard for HPLC method development and quality control. Its distinct retention characteristics relative to the C-5 positional isomer [3] enable robust chromatographic separation methods, ensuring accurate quantification and impurity profiling in synthetic batches.

Light-Sensitive Assay Controls

The documented light sensitivity positions this compound as a useful probe for stability studies or as a control in assays where light-induced degradation must be carefully managed. Laboratories with dark storage infrastructure can reliably maintain compound integrity, while the defined solubility profile in DMSO and ethanol ensures consistent stock solution preparation for in vitro pharmacology experiments.

Application
Selection Property
Validation Focus
IDO1 target engagement studies
Differential species potency profile
Cross-species enzyme assay validation
N-acylated indole library synthesis
Single-step acylation from commercial nitrile
Synthetic reproducibility and purity assessment
Regioisomeric reference for HPLC method
Defined C-3 nitrile position
Chromatographic separation from C-5 isomer
Light-exposure compound stability research
Light sensitivity and organic solvent solubility
Storage condition-dependent assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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